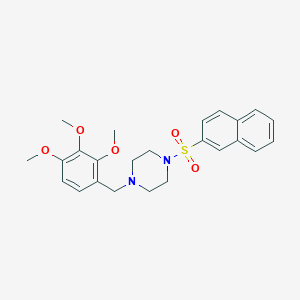

1-(Naphthalen-2-ylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthalene-2-sulfonyl group and a 2,3,4-trimethoxyphenylmethyl group attached to a piperazine ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Naphthalen-2-ylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazin umfasst in der Regel mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung von Naphthalen-2-ylsulfonylchlorid: Dies wird erreicht, indem Naphthalin mit Chlorsulfonsäure unter kontrollierten Bedingungen umgesetzt wird, um Naphthalen-2-ylsulfonylchlorid zu bilden.

Herstellung von 2,3,4-Trimethoxybenzylchlorid: Dies beinhaltet die Reaktion von 2,3,4-Trimethoxybenzylalkohol mit Thionylchlorid.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Reaktion von Naphthalen-2-ylsulfonylchlorid mit 2,3,4-Trimethoxybenzylchlorid in Gegenwart von Piperazin unter basischen Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dazu gehört die Verwendung fortschrittlicher Techniken wie kontinuierliche Flussreaktoren, Hochdurchsatzscreening von Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie.

Chemische Reaktionsanalyse

Reaktionstypen: 1-(Naphthalen-2-ylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von Sulfonderivaten.

Reduktion: Bildung von sekundären Aminen.

Substitution: Bildung von substituierten Piperazinderivaten.

Wissenschaftliche Forschungsanwendungen

1-(Naphthalen-2-ylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazin hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für ihre Wechselwirkungen mit verschiedenen biologischen Zielstrukturen.

Biologie: Sie wird in biochemischen Assays eingesetzt, um die Hemmung von Enzymen und die Bindung an Rezeptoren zu untersuchen.

Materialwissenschaft: Die einzigartigen Struktureigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Industrie: Sie wird auf ihr Potenzial für die Synthese fortschrittlicher Polymere und als Katalysator in organischen Reaktionen untersucht.

Wirkmechanismus

Der Wirkmechanismus von 1-(Naphthalen-2-ylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Sulfonyl- und Trimethoxybenzyl-Gruppen der Verbindung spielen eine entscheidende Rolle bei der Bindung an aktive Zentren, was zur Hemmung oder Aktivierung biologischer Pfade führt. Der Piperazinring sorgt für strukturelle Flexibilität, die es der Verbindung ermöglicht, Konformationen einzunehmen, die ihre Bindungsaffinität verbessern.

Ähnliche Verbindungen:

- 1-(Naphthalen-2-ylsulfonyl)piperazin

- 4-(2,3,4-Trimethoxybenzyl)piperazin

- 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazin

Einzigartigkeit: 1-(Naphthalen-2-ylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazin zeichnet sich durch die Kombination seiner Naphthalen-2-ylsulfonyl- und 2,3,4-Trimethoxybenzyl-Gruppen aus, die einzigartige elektronische und sterische Eigenschaften verleihen. Diese Merkmale verbessern ihr Potenzial als vielseitige Verbindung in verschiedenen Anwendungen und unterscheiden sie von anderen ähnlichen Verbindungen.

Analyse Chemischer Reaktionen

Types of Reactions

1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out to modify the sulfonyl group or the aromatic rings.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(NAPHTHALENE-2-SULFONYL)-4-BENZYL PIPERAZINE: Similar structure but lacks the trimethoxy groups.

1-(NAPHTHALENE-2-SULFONYL)-4-(2-METHOXYBENZYL)PIPERAZINE: Contains a methoxy group instead of trimethoxy groups.

1-(NAPHTHALENE-2-SULFONYL)-4-(3,4-DIMETHOXYBENZYL)PIPERAZINE: Contains dimethoxy groups instead of trimethoxy groups.

Uniqueness

1-(NAPHTHALENE-2-SULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of the 2,3,4-trimethoxyphenylmethyl group, which can impart distinct chemical and biological properties

Eigenschaften

Molekularformel |

C24H28N2O5S |

|---|---|

Molekulargewicht |

456.6 g/mol |

IUPAC-Name |

1-naphthalen-2-ylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C24H28N2O5S/c1-29-22-11-9-20(23(30-2)24(22)31-3)17-25-12-14-26(15-13-25)32(27,28)21-10-8-18-6-4-5-7-19(18)16-21/h4-11,16H,12-15,17H2,1-3H3 |

InChI-Schlüssel |

FRLFRMDYKGHPAZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11630090.png)

![1-[(E)-(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B11630101.png)

![2-{[4-(4-methoxyphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl]sulfanyl}acetamide](/img/structure/B11630108.png)

![2-({2-[(4-Chlorobenzyl)sulfinyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11630112.png)

![N-tert-butyl-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11630126.png)

![Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11630133.png)

![(2-{2-[2-(Diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonic acid](/img/structure/B11630137.png)

![ethyl 2-{2-(4-tert-butylphenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630151.png)

![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]aniline](/img/structure/B11630152.png)

![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630174.png)

![2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B11630175.png)